![molecular formula C11H21NO2 B2991060 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane CAS No. 1909316-68-2](/img/structure/B2991060.png)
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane
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Overview
Description
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C11H21NO2 . It has a molecular weight of 199.29 . The IUPAC name for this compound is 1-isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane .
Molecular Structure Analysis
The InChI code for 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane is 1S/C11H21NO2/c1-8(2)9-10(7-12-9)5-11(6-10,13-3)14-4/h8-9,12H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane is a compound of interest in the realm of organic chemistry, particularly in the synthesis of novel spirocyclic compounds. The molecule serves as a building block in the synthesis of various spirocyclic azetidines, a class of compounds with potential applications in drug discovery due to their unique structural features. For instance, Guerot et al. (2011) described efficient sequences for preparing gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane modules, showcasing the compound's utility in generating functionally diverse derivatives for pharmacological exploration Guerot et al., 2011.
Spirocyclic Ligands in Coordination Chemistry
Spirocyclic compounds, including 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane derivatives, are studied for their potential as ligands in coordination chemistry. Petrukhina et al. (2005) explored the coordination of transition metal centers with chalcogen-containing spirocycles, such as 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane. These studies highlight the role of spirocyclic compounds in developing novel coordination complexes, which could have implications for catalysis, materials science, and the synthesis of metal-organic frameworks Petrukhina et al., 2005.
Applications in Medicinal Chemistry
In medicinal chemistry, the structural motif of 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane and related spirocyclic compounds is of particular interest. The incorporation of spirocyclic elements into drug molecules can influence their physicochemical properties, such as lipophilicity and molecular rigidity, potentially leading to improved drug-like characteristics. For example, Degorce et al. (2019) conducted a study on azaspiro[3.3]heptanes as replacements for traditional heterocycles like morpholines and piperidines, demonstrating the impact of spirocyclic centers on lowering the lipophilicity of molecules, which is crucial for optimizing pharmacokinetic profiles Degorce et al., 2019.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)9-10(7-12-9)5-11(6-10,13-3)14-4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXJAHPZAQRWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC(C2)(OC)OC)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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